molecular formula C21H15F2N5 B12581073 4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]-

4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]-

Cat. No.: B12581073
M. Wt: 375.4 g/mol
InChI Key: ZBGKXIUDBXMCLF-ZSEKCTLFSA-N
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Description

4-Pyridinecarbonitrile, 2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridinecarbonitrile core substituted with fluorophenyl and fluoropyridinyl groups, as well as a dihydroimidazolyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarbonitrile, 2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]- typically involves multi-step organic reactionsThe final step involves the formation of the dihydroimidazolyl moiety under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarbonitrile, 2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

4-Pyridinecarbonitrile, 2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyridinecarbonitrile, 2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and specificity .

Properties

Molecular Formula

C21H15F2N5

Molecular Weight

375.4 g/mol

IUPAC Name

2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoropyridin-3-yl)-4-methyl-1,4-dihydroimidazol-2-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C21H15F2N5/c1-13-21(15-2-5-17(22)6-3-15,16-4-7-19(23)26-12-16)28-20(27-13)18-10-14(11-24)8-9-25-18/h2-10,12-13H,1H3,(H,27,28)/t13-,21-/m0/s1

InChI Key

ZBGKXIUDBXMCLF-ZSEKCTLFSA-N

Isomeric SMILES

C[C@H]1[C@](NC(=N1)C2=NC=CC(=C2)C#N)(C3=CC=C(C=C3)F)C4=CN=C(C=C4)F

Canonical SMILES

CC1C(NC(=N1)C2=NC=CC(=C2)C#N)(C3=CC=C(C=C3)F)C4=CN=C(C=C4)F

Origin of Product

United States

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